molecular formula C12H20N2O3 B14384115 5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid CAS No. 88193-26-4

5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid

Katalognummer: B14384115
CAS-Nummer: 88193-26-4
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: DCWJCGWRBUATEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 2-nitro-4-methylacetanilide to obtain the benzimidazole core, followed by further functionalization to introduce the pentanoic acid side chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzimidazole core .

Wissenschaftliche Forschungsanwendungen

5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid include:

Uniqueness

What sets this compound apart is its specific structural configuration, which may confer unique biological activities and chemical reactivity.

Eigenschaften

CAS-Nummer

88193-26-4

Molekularformel

C12H20N2O3

Molekulargewicht

240.30 g/mol

IUPAC-Name

5-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)pentanoic acid

InChI

InChI=1S/C12H20N2O3/c15-11(16)4-2-1-3-8-5-6-9-10(7-8)14-12(17)13-9/h8-10H,1-7H2,(H,15,16)(H2,13,14,17)

InChI-Schlüssel

DCWJCGWRBUATEE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CC1CCCCC(=O)O)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.